4-[(2-Methoxyethyl)sulfanyl]aniline
Overview
Description
4-[(2-Methoxyethyl)sulfanyl]aniline is an organic compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol . . This compound is characterized by the presence of a methoxyethyl group attached to a sulfanyl group, which is further connected to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(2-Methoxyethyl)sulfanyl]aniline can be synthesized through various methods. One common approach involves the reaction of 4-bromoaniline with 2-methoxyethanethiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyethyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Scientific Research Applications
4-[(2-Methoxyethyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyethyl)sulfanyl]aniline involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The aniline moiety can participate in hydrogen bonding and π-π interactions with aromatic residues in biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-[(2-Methoxyethyl)thio]phenol: Similar structure but with a phenol group instead of an aniline moiety.
4-[(2-Methoxyethyl)thio]benzoic acid: Contains a carboxylic acid group instead of an aniline moiety.
Uniqueness
4-[(2-Methoxyethyl)sulfanyl]aniline is unique due to the presence of both a methoxyethyl group and a sulfanyl group attached to an aniline moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2-methoxyethylsulfanyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBPRIALOVTHRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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